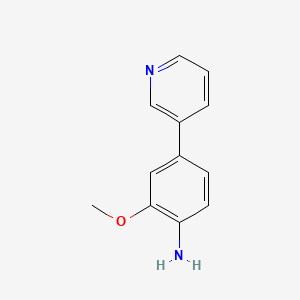
2,5-Dibromo-2,5-dinitrohexane-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-2,5-dinitrohexane-1,6-diol is a chemical compound with the molecular formula C6H8Br2N2O6 It is characterized by the presence of two bromine atoms and two nitro groups attached to a hexane backbone, with hydroxyl groups at the terminal positions
準備方法
The synthesis of 2,5-Dibromo-2,5-dinitrohexane-1,6-diol typically involves the bromination and nitration of hexane-1,6-diol. The process can be summarized as follows:
Bromination: Hexane-1,6-diol is reacted with bromine in the presence of a suitable solvent, such as dichloromethane, to introduce bromine atoms at the 2 and 5 positions.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 5 positions.
Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
2,5-Dibromo-2,5-dinitrohexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like sodium hydroxide.
科学的研究の応用
2,5-Dibromo-2,5-dinitrohexane-1,6-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,5-Dibromo-2,5-dinitrohexane-1,6-diol involves its interaction with molecular targets through its bromine and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
2,5-Dibromo-2,5-dinitrohexane-1,6-diol can be compared with other similar compounds, such as:
2,5-Dibromohydroquinone: This compound has a similar bromine substitution pattern but lacks nitro groups, making it less reactive in certain contexts.
2,5-Dibromo-1,4-benzenediol: Another similar compound with bromine atoms at the 2 and 5 positions but with a benzene ring instead of a hexane backbone.
特性
CAS番号 |
89580-58-5 |
|---|---|
分子式 |
C6H10Br2N2O6 |
分子量 |
365.96 g/mol |
IUPAC名 |
2,5-dibromo-2,5-dinitrohexane-1,6-diol |
InChI |
InChI=1S/C6H10Br2N2O6/c7-5(3-11,9(13)14)1-2-6(8,4-12)10(15)16/h11-12H,1-4H2 |
InChIキー |
DREFRXAPDSLSHD-UHFFFAOYSA-N |
正規SMILES |
C(CC(CO)([N+](=O)[O-])Br)C(CO)([N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


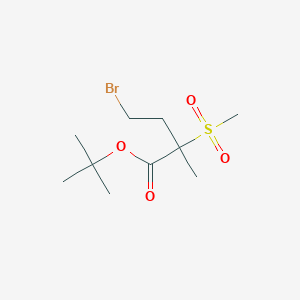



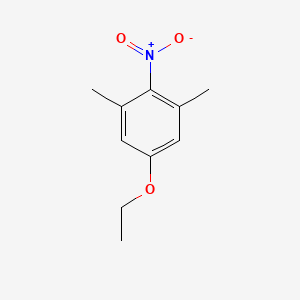
![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)
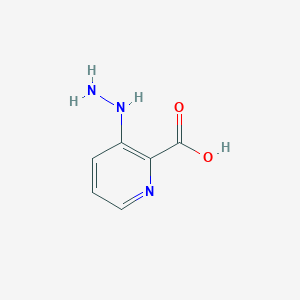


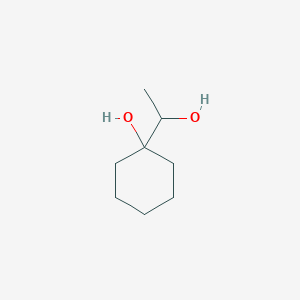

![3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one](/img/structure/B13985391.png)

